molecular formula C21H22N2O3 B2938552 7-(diethylamino)-2-oxo-N-(p-tolyl)-2H-chromene-3-carboxamide CAS No. 313232-99-4

7-(diethylamino)-2-oxo-N-(p-tolyl)-2H-chromene-3-carboxamide

Cat. No.: B2938552
CAS No.: 313232-99-4
M. Wt: 350.418
InChI Key: LCWADJCGKBRDEP-UHFFFAOYSA-N
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Description

7-(diethylamino)-2-oxo-N-(p-tolyl)-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a chromene core with various functional groups, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(diethylamino)-2-oxo-N-(p-tolyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the chromene core through a condensation reaction between salicylaldehyde and an appropriate β-ketoester. The resulting intermediate undergoes further functionalization to introduce the diethylamino and p-tolyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents are selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

7-(diethylamino)-2-oxo-N-(p-tolyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

7-(diethylamino)-2-oxo-N-(p-tolyl)-2H-chromene-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: It has potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(diethylamino)-2-oxo-N-(p-tolyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes involved in disease progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Coumarin Derivatives: Compounds like 3-phenylcoumarins share a similar chromene core and exhibit comparable biological activities.

    Flavonoids: These natural compounds also contain a chromene structure and are known for their diverse pharmacological properties.

Uniqueness

7-(diethylamino)-2-oxo-N-(p-tolyl)-2H-chromene-3-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its diethylamino and p-tolyl groups differentiate it from other chromene derivatives, potentially enhancing its therapeutic potential and specificity.

Properties

IUPAC Name

7-(diethylamino)-N-(4-methylphenyl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-4-23(5-2)17-11-8-15-12-18(21(25)26-19(15)13-17)20(24)22-16-9-6-14(3)7-10-16/h6-13H,4-5H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCWADJCGKBRDEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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